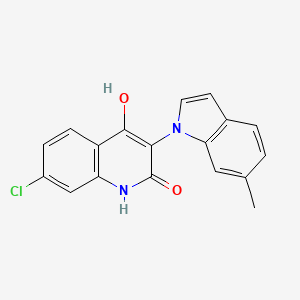![molecular formula C10H7ClN4O4 B12549965 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 144344-15-0](/img/structure/B12549965.png)
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(3-Chloro-6-oxocyclohexa-2,4-diène-1-ylidène)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe caractérisé par sa structure unique, qui comprend un fragment de cyclohexadiénone chloré et un noyau de pyrimidinetrione
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-[2-(3-Chloro-6-oxocyclohexa-2,4-diène-1-ylidène)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione implique généralement la réaction de 3-chloro-6-oxocyclohexa-2,4-diène-1-ylidène avec des dérivés de l'hydrazine dans des conditions contrôlées. La réaction est effectuée dans un solvant organique tel que l'éthanol ou le méthanol, et la température est maintenue entre 50 et 70 °C pour garantir un rendement optimal.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer un processus de synthèse en plusieurs étapes, à partir de matières premières facilement disponibles. Le processus comprend la chloration de la cyclohexadiénone, suivie de l'introduction du groupe hydrazine et de la cyclisation ultérieure pour former le noyau de pyrimidinetrione. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
5-[2-(3-Chloro-6-oxocyclohexa-2,4-diène-1-ylidène)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : L'atome de chlore dans le fragment de cyclohexadiénone peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium (NaOCH₃) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution aboutissent à la formation de nouveaux dérivés avec des groupes fonctionnels différents.
Applications de la recherche scientifique
5-[2-(3-Chloro-6-oxocyclohexa-2,4-diène-1-ylidène)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 5-[2-(3-Chloro-6-oxocyclohexa-2,4-diène-1-ylidène)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques observés. Les cibles et les voies moléculaires exactes sont encore à l'étude, mais des études préliminaires suggèrent qu'il peut interférer avec des processus cellulaires tels que la réplication de l'ADN et la synthèse des protéines.
Applications De Recherche Scientifique
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(5-Chloro-2-hydroxyphényl)-6-nitro-4(1H)-quinazolinone
- 5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-diène-1-ylidène)-N-éthyl-4-(4-méthoxyphényl)-1,2-dihydropyrazole-3-carboxamide
Unicité
5-[2-(3-Chloro-6-oxocyclohexa-2,4-diène-1-ylidène)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione est unique en raison de sa combinaison d'un fragment de cyclohexadiénone chloré et d'un noyau de pyrimidinetrione. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
144344-15-0 |
|---|---|
Formule moléculaire |
C10H7ClN4O4 |
Poids moléculaire |
282.64 g/mol |
Nom IUPAC |
5-[(5-chloro-2-hydroxyphenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7ClN4O4/c11-4-1-2-6(16)5(3-4)14-15-7-8(17)12-10(19)13-9(7)18/h1-3,7,16H,(H2,12,13,17,18,19) |
Clé InChI |
LDWKNJRCEMOJRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N=NC2C(=O)NC(=O)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


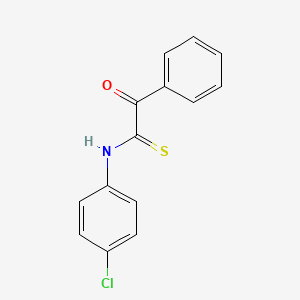

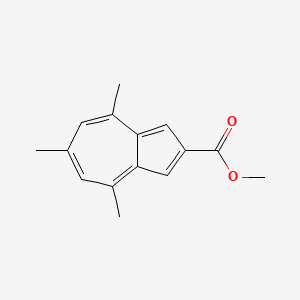

![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
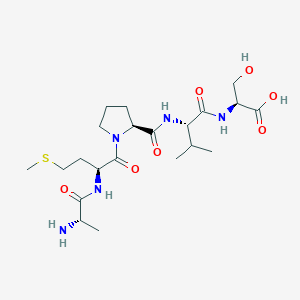
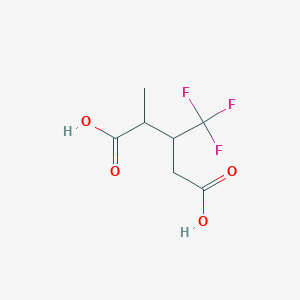
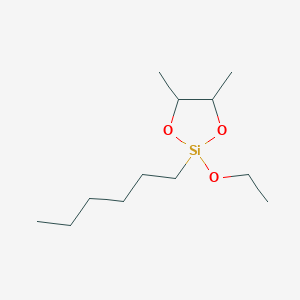
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
